
1,2,4,5-Tetrazine trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrazine trihydrate is a nitrogen-rich heterocyclic compound that belongs to the family of tetrazines. It is characterized by a six-membered ring containing four nitrogen atoms. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science .
Méthodes De Préparation
The synthesis of 1,2,4,5-tetrazine trihydrate typically involves the cyclization of nitriles with hydrazine. One common method is the Pinner reaction, where nitriles react with hydrazine to form the tetrazine ring. This reaction is often carried out under mild conditions, such as room temperature, and can yield high-purity products .
Industrial production methods may involve more advanced techniques, such as microwave-assisted synthesis, solid-phase synthesis, and metal-catalyzed reactions. These methods can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1,2,4,5-Tetrazine trihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or isoamyl nitrite.
Reduction: Reduction reactions can convert tetrazine derivatives into dihydro, tetrahydro, or hexahydro forms.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace substituents on the tetrazine ring
Common reagents used in these reactions include halogens, alkylsulfanyl groups, and azole fragments. The major products formed from these reactions are often functionalized pyridazines and other heterocycles .
Applications De Recherche Scientifique
1,2,4,5-Tetrazine trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in Diels-Alder reactions.
Biology: The compound is employed in bioorthogonal chemistry for bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antifungal, anticancer, and antiviral properties.
Industry: It is used in the development of electronic devices, luminescent elements, and photoelectric conversion elements .
Mécanisme D'action
The mechanism of action of 1,2,4,5-tetrazine trihydrate involves its ability to participate in inverse electron demand Diels-Alder reactions. This allows it to form stable adducts with various dienophiles, facilitating the creation of complex molecular structures. The compound’s high electrophilicity and diminished aromaticity contribute to its reactivity in these processes .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrazine trihydrate can be compared to other tetrazine derivatives, such as 1,2,3,4-tetrazines and 1,2,3,5-tetrazines. While all these compounds share a tetrazine core, this compound is unique due to its specific electronic properties and reactivity. Similar compounds include:
1,2,3,4-Tetrazines: Known for their stability and use in high-energy materials.
1,2,3,5-Tetrazines: Often used in coordination chemistry and as ligands for metal complexes .
Propriétés
Formule moléculaire |
C2H8N4O3 |
|---|---|
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
1,2,4,5-tetrazine;trihydrate |
InChI |
InChI=1S/C2H2N4.3H2O/c1-3-5-2-6-4-1;;;/h1-2H;3*1H2 |
Clé InChI |
QGKVNOREZBAADA-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=CN=N1.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


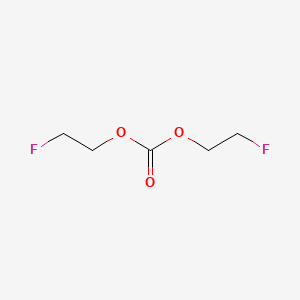
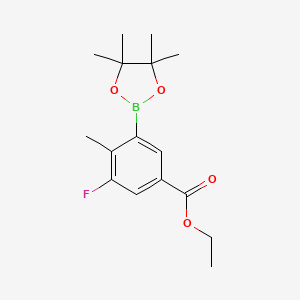

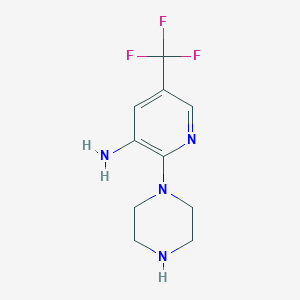
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)

![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
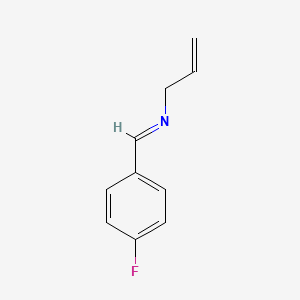
![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)
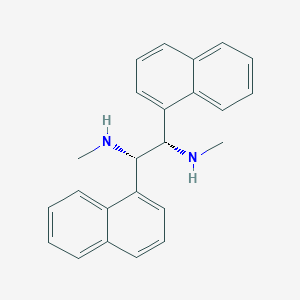
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
![[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B15200253.png)
